An In-depth Technical Guide to the Physical Properties of Ethyl Chloronicotinate Isomers
An In-depth Technical Guide to the Physical Properties of Ethyl Chloronicotinate Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 9, 2026
Abstract
Ethyl chloronicotinate, a substituted pyridine derivative, serves as a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its isomeric forms, dictated by the position of the chlorine atom on the pyridine ring, exhibit distinct physical properties that significantly influence their reactivity, handling, and application in synthetic chemistry. This technical guide provides a comprehensive overview of the core physical properties of the primary isomers of ethyl chloronicotinate: ethyl 2-chloronicotinate, ethyl 4-chloronicotinate, ethyl 5-chloronicotinate, and ethyl 6-chloronicotinate. We delve into the experimental methodologies for determining these properties, offering insights into the causality behind experimental choices. Furthermore, this guide presents a comparative analysis of their spectral characteristics, crucial for their identification and structural elucidation.
Introduction: The Strategic Importance of Ethyl Chloronicotinate in Synthesis
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and its halogenated derivatives are particularly valuable for their ability to participate in a variety of cross-coupling reactions, nucleophilic substitutions, and other chemical transformations. Ethyl chloronicotinate isomers, possessing both a reactive chlorine atom and an ester functional group, are versatile intermediates. The specific position of the chlorine atom profoundly impacts the electronic distribution within the pyridine ring, thereby governing the molecule's reactivity and, consequently, its utility in the synthesis of complex target molecules.[1][2] A thorough understanding of the physical properties of each isomer is, therefore, not merely academic but a practical necessity for process development, optimization, and scale-up in both research and industrial settings.
Comparative Analysis of Core Physical Properties
The physical state, boiling and melting points, density, and refractive index are fundamental properties that dictate the handling, storage, and purification strategies for these compounds. The following table summarizes the key physical properties of the four main isomers of ethyl chloronicotinate.
| Property | Ethyl 2-chloronicotinate | Ethyl 4-chloronicotinate | Ethyl 5-chloronicotinate | Ethyl 6-chloronicotinate |
| CAS Number | 1452-94-4 | 37831-62-2 | 20825-98-3 | 49608-01-7 |
| Molecular Formula | C₈H₈ClNO₂ | C₈H₈ClNO₂ | C₈H₈ClNO₂ | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol | 185.61 g/mol | 185.61 g/mol | 185.61 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to yellowish liquid | Colorless liquid with a spicy smell | Colorless to pale yellow liquid or low melting solid |
| Melting Point | 68 °C | Not available | Not available | 26-30 °C |
| Boiling Point | 78 °C / 0.1 mmHg[3] | 70-76 °C / 0.1 Torr[4] | 162-165 °C | 98 °C |
| Density | 1.25 g/cm³ (at 20°C) | 1.245 g/cm³ (Predicted)[4] | 1.332 g/cm³ | 1.23 - 1.25 g/mL |
| Refractive Index | 1.52 (at 20°C)[3] | Not available | Not available | 1.5210-1.5260 (at 20°C)[5] |
| Solubility | Not available | Not available | Soluble in ethanol and ether[6] | Slightly soluble in chloroform and methanol |
Expert Insight: The variation in boiling points among the isomers, despite having the same molecular weight, can be attributed to differences in intermolecular forces arising from the distinct placement of the electronegative chlorine atom and the lone pair of electrons on the nitrogen atom. For instance, the lower boiling point of ethyl 4-chloronicotinate compared to ethyl 5-chloronicotinate at atmospheric pressure suggests weaker intermolecular interactions in the former. The low melting point of ethyl 6-chloronicotinate indicates that it can exist as either a liquid or a solid at or near room temperature, a critical consideration for material handling and storage.[2][7]
Methodologies for Physical Property Determination: A Self-Validating Approach
The reliability of physical property data is contingent upon the rigor of the experimental methods employed for their determination. This section outlines the standard, self-validating protocols for measuring the key physical properties of ethyl chloronicotinate isomers.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (typically less than 1°C) is indicative of a pure compound.
Experimental Protocol: Capillary Method
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Sample Preparation: A small, dry sample of the crystalline ethyl chloronicotinate isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
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Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Causality: The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point range. Therefore, a sharp melting point provides a high degree of confidence in the sample's purity.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical constant for a pure substance at a given pressure.
Experimental Protocol: Micro Boiling Point Determination
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Sample Preparation: A small amount of the liquid ethyl chloronicotinate isomer is placed in a small test tube or fusion tube.
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Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.
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Heating: The assembly is heated in a suitable bath (e.g., oil bath or a Thiele tube).
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Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.
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Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Causality: At the boiling point, the vapor pressure of the liquid is sufficient to overcome the external pressure, leading to the formation of vapor bubbles within the bulk of the liquid. The re-entry of the liquid into the capillary upon cooling signifies the point where the vapor pressure of the liquid equals the external pressure.
Density Determination
Density, the mass per unit volume, is a fundamental physical property that is useful for identification and for converting between mass and volume.
Experimental Protocol: Pycnometer Method
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Calibration: The mass of a clean, dry pycnometer (a flask with a precise volume) is accurately determined. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured.
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Sample Measurement: The pycnometer is emptied, dried, and filled with the ethyl chloronicotinate isomer at the same temperature. Its mass is then measured.
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Calculation: The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference
Causality: This method relies on the precise volume of the pycnometer. By comparing the mass of the sample to the mass of a reference liquid of known density occupying the same volume, an accurate density for the sample can be determined.
Refractive Index Measurement
The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.
Experimental Protocol: Abbe Refractometer
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Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
Sample Application: A few drops of the liquid ethyl chloronicotinate isomer are placed on the prism of the refractometer.
-
Measurement: The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
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Data Recording: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Causality: The bending of light (refraction) as it passes from the prism of the refractometer into the liquid sample is dependent on the refractive index of the liquid. The Abbe refractometer measures this angle of refraction and converts it into a refractive index value.
Spectroscopic Characterization: The Fingerprints of Isomers
Spectroscopic techniques provide invaluable information about the molecular structure of the ethyl chloronicotinate isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the pyridine ring. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment, which is directly influenced by the position of the electron-withdrawing chlorine atom and the ester group.
Expected ¹H NMR Characteristics:
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Ethyl Group: A characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) will be observed.
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Pyridine Ring Protons: The protons on the pyridine ring will appear as a complex set of multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling constants will be unique for each isomer, allowing for their unambiguous identification. For example, in ethyl 2-chloronicotinate, the proton at the 6-position is expected to be the most downfield due to the deshielding effects of the adjacent nitrogen and the chlorine atom.
Expected ¹³C NMR Characteristics:
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The chemical shifts of the pyridine ring carbons will be significantly affected by the position of the chlorine substituent. The carbon atom directly bonded to the chlorine will exhibit a characteristic chemical shift. For ethyl 6-chloronicotinate, the ¹³C NMR spectrum is available.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorptions:
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C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
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C-O Stretch (Ester): A strong absorption band is expected in the region of 1200-1300 cm⁻¹.
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C-Cl Stretch: A moderate to strong absorption band is expected in the region of 600-800 cm⁻¹.
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Aromatic C=C and C=N Stretching: Several bands of variable intensity are expected in the region of 1400-1600 cm⁻¹. The IR spectrum for ethyl 6-chloronicotinate is available.[8]
Caption: Spectroscopic Analysis Workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectral Features:
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of ethyl chloronicotinate (185.61 g/mol ).
-
Isotope Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope (approximately 24.23%), a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak will be observed. This is a definitive indicator of the presence of a single chlorine atom in the molecule.
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Fragmentation Pattern: The molecule will fragment in a characteristic manner upon electron impact. Common fragmentation pathways for pyridine derivatives include the loss of the ethyl group, the ethoxycarbonyl group, and cleavage of the pyridine ring.[9] The fragmentation pattern will be subtly different for each isomer, providing further structural information.
Safety and Handling
Ethyl chloronicotinate isomers are irritating to the eyes, skin, and respiratory system.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety and handling information for each specific isomer.
Conclusion
The physical properties of ethyl chloronicotinate isomers are not just a collection of data points but are intrinsically linked to their chemical behavior and utility in synthesis. This guide has provided a comprehensive overview of these properties, the methodologies for their determination, and their spectroscopic signatures. For researchers, scientists, and drug development professionals, a firm grasp of this information is essential for the rational design of synthetic routes, the optimization of reaction conditions, and the safe and efficient handling of these valuable chemical intermediates.
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